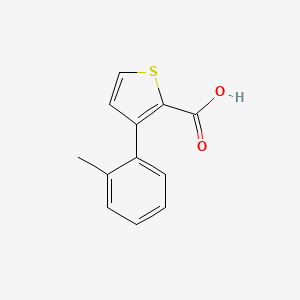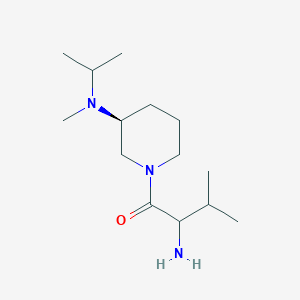
(4-Phenoxythiophen-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenoxythiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C17H14O2S and a molecular weight of 282.36 g/mol . This compound features a thiophene ring substituted with a phenoxy group and a phenylmethanol moiety, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenoxythiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-phenoxythiophene with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol group, followed by the addition of benzaldehyde to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Phenoxythiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the alcohol.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
(4-Phenoxythiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Phenoxythiophen-2-yl)(phenyl)methanol involves its interaction with various molecular targets. The phenoxy and thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Phenylthiophen-2-yl)methanol: Similar structure but with a thiophene ring substituted with a phenyl group instead of a phenoxy group.
(4-Phenoxyphenyl)methanol: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
(4-Phenoxythiophen-2-yl)(phenyl)methanol is unique due to the combination of a phenoxy group and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for various chemical and biological studies .
Eigenschaften
Molekularformel |
C17H14O2S |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(4-phenoxythiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C17H14O2S/c18-17(13-7-3-1-4-8-13)16-11-15(12-20-16)19-14-9-5-2-6-10-14/h1-12,17-18H |
InChI-Schlüssel |
CQUHFPVCUPSFOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC(=CS2)OC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


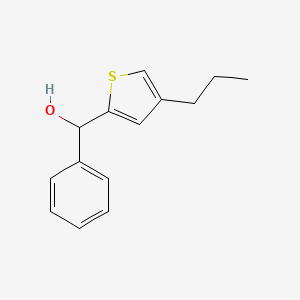

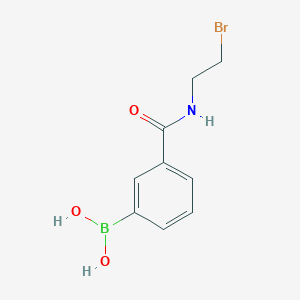
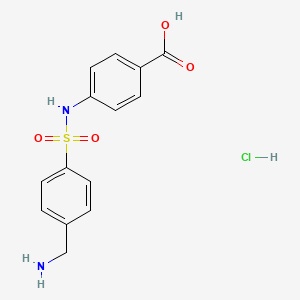
![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)
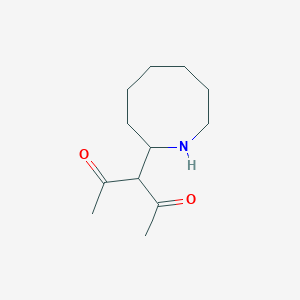

![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)
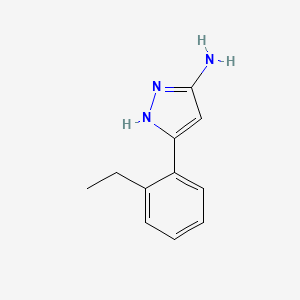

amine](/img/structure/B13087042.png)

